Sudan Red B

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

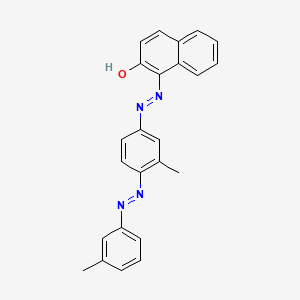

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXLZBKTKNTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016720, DTXSID60863118 | |

| Record name | C.I. Solvent Red 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-79-2 | |

| Record name | Solvent Red 25 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3176-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Red 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan Red B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Solvent Red 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 25 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Legacy of Sudan Dyes: A Technical Guide to Their History and Application in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of lipids within biological specimens has been a fundamental pursuit in histology and pathology for over a century. Among the pioneering tools developed for this purpose, the Sudan dyes hold a place of distinction. These synthetic, fat-soluble dyes, also known as lysochromes, were among the first reliable methods for staining lipids, revealing their distribution in cells and tissues and paving the way for a deeper understanding of metabolism and disease. This in-depth technical guide explores the history of Sudan dyes in biological staining, providing a comprehensive overview of their development, the principles of their staining action, comparative data on the most common variants, and detailed experimental protocols for their application.

A Historical Timeline of Lipid Staining

The latter half of the 19th century was a period of intense innovation in the synthetic dye industry, with many textile dyes finding new life as biological stains. The challenge of staining lipids, which are largely immiscible with aqueous staining solutions, led to the exploration of non-polar, fat-soluble compounds.

The breakthrough came in 1896 when the Italian pathologist, Daddi, successfully used Sudan III to stain lipids in tissue sections, marking the dawn of histological lipid staining with synthetic dyes.[1] This was followed by the introduction of Sudan IV in 1901 by Michaelis, which offered a more intense red color, enhancing the visibility of lipid droplets.[1] A significant advancement came in 1935 with the development of Sudan Black B by Lison and Dagnelie.[1] This dye provided a strong black contrast and, importantly, could stain a broader range of lipids, including phospholipids.[1] Another notable addition to this family of dyes was Oil Red O , introduced by French in 1926, which provided an even deeper and more vibrant red stain than its predecessors, leading to its widespread adoption.[1]

The Principle of Lysochrome Staining: A Physical Phenomenon

The staining mechanism of Sudan dyes is a physical process rather than a chemical one.[1] These dyes are termed "lysochromes," which literally means "fat-soluble color." The principle of staining is based on the concept of differential solubility .[1] The dye is more soluble in the lipid droplets within the tissue than in the solvent in which it is applied.[1] When a tissue section is immersed in a solution of a Sudan dye, the dye molecules partition from the solvent into the intracellular and extracellular lipids, resulting in their selective coloration.[1]

This physical staining mechanism has important implications for tissue preparation. Since lipids are soluble in many organic solvents used in standard paraffin embedding procedures (such as xylene and ethanol), Sudan staining is typically performed on frozen sections to preserve the lipid content in its native state.[1]

Comparative Data of Common Sudan Dyes

The selection of a particular Sudan dye depends on the specific application, the desired color, and the types of lipids to be stained. The following tables summarize the key quantitative data for the most commonly used Sudan dyes in biological staining.

| Dye | Year of Introduction | Key Contributor(s) | Significance |

| Sudan III | 1896 | Daddi | First successful synthetic fat-soluble dye for histological lipid staining.[1] |

| Sudan IV | 1901 | Michaelis | Provided a more intense red color than Sudan III.[1] |

| Oil Red O | 1926 | French | Offered a deeper, more vibrant red stain than Sudan III and IV.[1] |

| Sudan Black B | 1935 | Lison and Dagnelie | Stained a broader range of lipids, including phospholipids, with a strong black contrast.[1] |

| Dye | C.I. Number | Chemical Formula | Molecular Weight ( g/mol ) | Color of Stain | Absorption Maximum (nm) |

| Sudan II | 12140 | C₁₈H₁₆N₂O | 276.34 | Red | 493 |

| Sudan III | 26100 | C₂₂H₁₆N₄O | 352.39 | Orange-Red | 507-510[2] |

| Sudan IV | 26105 | C₂₄H₂₀N₄O | 380.44 | Scarlet-Red | 520-529[3] |

| Sudan Black B | 26150 | C₂₉H₂₄N₆ | 456.55 | Blue-Black | 596-605[4] |

| Oil Red O | 26125 | C₂₆H₂₄N₄O | 408.51 | Deep Red | 518 |

| Dye | Solubility in Water | Solubility in Ethanol | Other Solvents |

| Sudan II | Insoluble | Soluble | Soluble in oils, fats, waxes, greases, and hydrocarbon products.[3] |

| Sudan III | Insoluble | Slightly Soluble | Soluble in fats, oils, and various hydrocarbon solvents.[2] |

| Sudan IV | Insoluble | Slightly Soluble | Soluble in acetone, isopropanol, and propylene glycol.[4] |

| Sudan Black B | Insoluble | Soluble | Soluble in propylene glycol and ethylene glycol.[4] |

| Oil Red O | Insoluble | Soluble | Soluble in isopropanol and propylene glycol. |

Experimental Protocols

The following are detailed methodologies for key Sudan staining experiments. It is crucial to handle these dyes and solvents with appropriate safety precautions in a laboratory setting.

Sudan IV Staining for Neutral Lipids (Herxheimer's Method)

This method is a classic technique for the demonstration of neutral fats in frozen tissue sections.

Reagents:

-

Herxheimer's Sudan IV Solution:

-

Sudan IV powder

-

Acetone

-

70% Ethanol

-

Preparation: Prepare a saturated solution of Sudan IV in a mixture of equal parts acetone and 70% ethanol. This should be done in a fume hood.

-

-

Formalin (10% neutral buffered)

-

Hematoxylin (Mayer's) for counterstaining

-

Glycerin jelly for mounting

Procedure:

-

Cut frozen sections of formalin-fixed tissue at 10-15 µm and mount on slides.

-

Rinse the sections with distilled water.

-

Immerse the slides in Herxheimer's Sudan IV solution for 5-10 minutes.

-

Differentiate the sections in 70% ethanol for a few seconds to remove excess stain.

-

Wash the sections thoroughly in distilled water.

-

Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Wash in running tap water for 5 minutes.

-

Mount the coverslip with glycerin jelly.

Expected Results:

-

Lipids: Scarlet Red

-

Nuclei: Blue

Sudan Black B Staining for a Broad Range of Lipids

Sudan Black B is a more sensitive stain that can demonstrate a wider variety of lipids, including phospholipids.

Reagents:

-

Sudan Black B Staining Solution:

-

Propylene glycol (85% and 100%)

-

Nuclear Fast Red for counterstaining

-

Glycerin jelly for mounting

Procedure:

-

Cut frozen sections of formalin-fixed tissue at 10-15 µm and mount on slides.

-

Wash the sections in distilled water.

-

Dehydrate the sections in 100% propylene glycol for 5 minutes.

-

Stain in the Sudan Black B solution for 7 minutes.[4]

-

Differentiate in 85% propylene glycol for 3 minutes.[4]

-

Rinse thoroughly in distilled water.

-

Counterstain with Nuclear Fast Red for 3-5 minutes.

-

Wash in distilled water.

-

Mount the coverslip with glycerin jelly.

Expected Results:

-

Lipids (including phospholipids): Blue-Black

-

Nuclei: Red

Visualizations

The following diagrams illustrate the historical development of Sudan dyes and a typical experimental workflow for their application in biological staining.

Caption: Historical timeline of the introduction of key Sudan dyes.

Caption: A generalized workflow for Sudan dye staining of tissues.

Conclusion

The Sudan dyes, born from the burgeoning field of synthetic chemistry in the late 19th and early 20th centuries, revolutionized the study of lipids in biological systems. Their simple, yet elegant, principle of action based on physical solubility has ensured their enduring relevance in histology, pathology, and cell biology. While more sophisticated lipid detection methods have since been developed, the Sudan dyes remain a valuable, cost-effective, and straightforward tool for the initial visualization and assessment of lipid distribution in tissues. This guide provides a foundational understanding of their historical context, chemical properties, and practical application, empowering researchers to effectively utilize these classic stains in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Sudan Red B

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Sudan Red B, a synthetic diazo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known as Solvent Red 25 or C.I. 26110, is a fat-soluble diazo dye with the chemical name 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol[1]. Its chemical structure consists of two azo groups, which are responsible for its characteristic red color. Like other Sudan dyes, it is used in industrial applications for coloring oils, waxes, and plastics[2][3]. Due to its classification as a potential carcinogen, its use in food products is prohibited in many countries[4][5]. This guide details its synthesis, key chemical and physical properties, and a representative experimental protocol.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| Chemical Name | 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol | [1] |

| Synonyms | This compound, Solvent Red 25, C.I. 26110 | [1][6] |

| CAS Number | 3176-79-2 | [7] |

| Molecular Formula | C₂₄H₂₀N₄O | [7] |

| Molecular Weight | 380.44 g/mol | [1] |

| Appearance | Very dark red solid/powder | [7] |

| Melting Point | 173-175 °C | [6] |

| Solubility | Insoluble in water. Slightly soluble in acetonitrile, dichloromethane, and DMSO. Soluble in ethanol and acetone. | [6][7] |

| Colour Index | 26110 |

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a coupling agent. The key precursors for this compound are 2-Methyl-4-(m-tolyldiazenyl)benzenamine and Naphthalen-2-ol (β-naphthol)[6].

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on the general principles of azo dye synthesis and the specific precursors identified.

Step 1: Diazotization of 2-Methyl-4-(m-tolyldiazenyl)benzenamine

-

Dissolve a specific molar equivalent of 2-Methyl-4-(m-tolyldiazenyl)benzenamine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture at 0-5 °C for approximately 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with Naphthalen-2-ol

-

In a separate beaker, dissolve a molar equivalent of Naphthalen-2-ol (β-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cold alkaline β-naphthol solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Purification of this compound

-

Collect the crude this compound precipitate by vacuum filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final product with high purity.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Chemical Properties and Reactivity

The chemical properties of this compound are primarily determined by the presence of the azo linkage (-N=N-) and the aromatic rings.

Caption: Key chemical properties of this compound.

-

Reductive Cleavage: The azo bond is susceptible to reductive cleavage, which can lead to the formation of aromatic amines. This is a significant consideration in toxicological studies, as some of the resulting amines may be carcinogenic.

-

Electrophilic Aromatic Substitution: The aromatic rings in the this compound molecule can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

-

Acid-Base Properties: The hydroxyl group on the naphthalene ring can exhibit weak acidic properties. The color of the dye can be sensitive to changes in pH.

Biological Interactions and Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the interaction of this compound with specific biological signaling pathways. The primary biological concern associated with Sudan dyes, in general, is their potential carcinogenicity, which is thought to be related to the metabolic cleavage of the azo bond to form harmful aromatic amines[8]. As such, this compound is not used in drug development and its biological interactions are primarily of toxicological interest.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthesis involves a standard diazotization and azo coupling procedure. The key physical and chemical properties have been tabulated for easy reference. While specific signaling pathway interactions are not well-documented, the toxicological profile of related azo dyes warrants caution in its handling and application. The information presented herein should serve as a valuable resource for researchers and scientists working with this compound.

References

- 1. Solvent Red 25 | C24H20N4O | CID 99631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tntindustry.com [tntindustry.com]

- 3. Solvent red 25|CAS NO.3176-79-2 [xcolorpigment.com]

- 4. shoko-sc.co.jp [shoko-sc.co.jp]

- 5. cromlab-instruments.es [cromlab-instruments.es]

- 6. Solvent Red 25 | 3176-79-2 [chemicalbook.com]

- 7. This compound [himedialabs.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of Sudan Red B in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Sudan Red B in various organic solvents. This compound, a synthetic lipophilic azo dye, is utilized in diverse applications ranging from industrial coloring to histological staining. A thorough understanding of its solubility is paramount for optimizing its use in these fields, particularly in formulation development and analytical procedures. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to guide researchers in their practical applications.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective application. The following table summarizes the available quantitative solubility data in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of the dye and solvent, and the presence of other solutes. The data presented here is collated from various scientific sources and should be considered as a reference.

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Acetone | C₃H₆O | 1.0 | Not Specified | [1] |

| Toluene | C₇H₈ | 0.1 | Not Specified | [1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 3.0 | Not Specified | [2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 3.0 | Not Specified | [2] |

| Ethanol | C₂H₅OH | 0.1 | Not Specified | [2] |

| DMSO:PBS (pH 7.2) (1:1) | - | 0.05 | Not Specified | [2] |

| Acetonitrile | C₂H₃N | Slightly Soluble | Not Specified | [3] |

| Dichloromethane | CH₂Cl₂ | Slightly Soluble | Not Specified | [3] |

| Chloroform | CHCl₃ | Soluble | Not Specified | [4] |

| Methanol | CH₃OH | Soluble | Not Specified | [4] |

| Oils/Fats | - | Soluble | Not Specified | [5] |

| Water | H₂O | Insoluble | Not Specified | [5] |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors found in the literature and are included for completeness where quantitative data is unavailable. Researchers are encouraged to determine the precise solubility for their specific application and conditions using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible scientific outcomes. The following are two standard methods for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Methodology:

-

Saturation: Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

Phase Separation: Allow the undissolved solid to settle. Carefully transfer a known volume of the supernatant to a pre-weighed, dry container. Filtration or centrifugation can be used to ensure no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not degrade the dye).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of supernatant taken (mL)] x 100

Spectrophotometric Method

The spectrophotometric method is an indirect but sensitive technique that relies on the Beer-Lambert law. It is particularly useful for colored compounds like this compound.

Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 400-700 nm) using a UV-Vis spectrophotometer to identify the λmax. The λmax for this compound is typically in the range of 520-538 nm, but can vary slightly with the solvent.[2][4][6]

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law (A = εbc).

-

-

Prepare a Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

-

Dilution and Measurement:

-

Carefully take a small, known volume of the clear supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Convert the concentration to the desired units (e.g., g/100 mL).

-

Logical Relationships in Solubility Studies

The selection of an appropriate solvent is a critical first step in many experimental designs involving this compound. The following diagram illustrates the logical workflow for solvent selection and subsequent solubility determination.

References

- 1. 苏丹红 7B | Sigma-Aldrich [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [himedialabs.com]

- 4. 6368-72-5 CAS MSDS (Sudan Red 7B) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Sudan Red 7B - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Properties and Applications of Sudan Red B in Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Red B, also known as Solvent Red 19 or Fat Red 7B, is a synthetic, oil-soluble diazo dye.[1] Chemically identified as N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine, it is widely utilized in various industrial applications, including the coloring of oils, waxes, and plastics.[1] In the realm of biological research, this compound is a valuable tool for microscopy, primarily employed as a lysochrome (fat-soluble dye) for the histochemical staining of neutral lipids, triglycerides, and lipoproteins.[2][3][4] Its strong affinity for lipids makes it an effective agent for visualizing intracellular lipid droplets, suberin lamellae in plant cells, and for assessing conditions like steatosis.[2][3][5] This guide provides an in-depth overview of the spectroscopic properties of this compound and detailed protocols for its application in microscopy.

Core Spectroscopic Properties

This compound is an absorptive dye, meaning its utility in microscopy is based on its ability to absorb light and impart color to the stained structures, which are then visualized using standard bright-field microscopy. It is generally considered a non-fluorescent dye, with its primary application being colorimetric staining rather than fluorescence imaging.

Data Presentation: Spectroscopic Characteristics

The following table summarizes the key quantitative spectroscopic data for this compound. The absorption maximum (λmax) can exhibit slight shifts depending on the solvent environment, a phenomenon known as solvatochromism.

| Property | Value | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 525 nm | - | [3] |

| 528 nm | - | [6] | |

| 533 nm (Primary) | Toluene | ||

| 364 nm (Secondary) | Toluene | ||

| Molar Extinction Coefficient (ε) | ≥24,660 M⁻¹cm⁻¹ (at 528-538 nm) | Toluene | |

| ≥14,230 M⁻¹cm⁻¹ (at 367-377 nm) | Toluene | ||

| Molecular Weight | 379.46 g/mol | - | [1] |

| Chemical Formula | C₂₄H₂₁N₅ | - | [3][7] |

| Solubility | Soluble in oils, acetone, DMSO, DMF, ethanol. Insoluble in water. | - | [1][3] |

Experimental Protocols for Microscopy

The lipophilic nature of this compound dictates the methodologies for its use. Staining protocols typically involve dissolving the dye in an organic solvent or a mixture that facilitates its partitioning into the lipidic structures of the sample.

Protocol 1: Staining of Neutral Lipids in Plant Material

This protocol is adapted from an established method for the efficient staining of triacylglycerols stored in oil bodies within plant tissues.[3][4]

1. Reagents:

-

Sudan Red 7B (Fat Red 7B)

-

Polyethylene glycol (PEG-300)

-

Glycerol (90%)

2. Preparation of Staining Solution (0.1% w/v): a. Dissolve 50 mg of Sudan Red 7B powder in 25 mL of PEG-300. b. To facilitate dissolution, incubate the mixture for 1 hour at 90°C with stirring. c. Allow the solution to cool to room temperature. d. Add an equal volume (25 mL) of 90% glycerol to the dye-PEG solution and mix thoroughly. e. Store the final staining solution at room temperature.

3. Staining Procedure: a. Place fresh or fixed plant tissue sections into the staining solution. b. Incubate the tissues in the solution for a duration ranging from 1 hour to overnight, depending on the tissue thickness and permeability. c. After incubation, remove the tissues from the staining solution. d. Rinse the tissues several times with distilled water to remove excess stain. e. Mount the stained tissue on a microscope slide in a suitable mounting medium (e.g., glycerol). f. Observe under a bright-field light microscope. Lipid bodies will appear as distinct red or red-orange structures.

Protocol 2: General Lipid Staining in Animal Cells (Hepatocytes)

This is a generalized workflow for staining intracellular lipid droplets in cultured cells, such as hepatocytes, to assess steatosis.[3][5] The core steps are applicable to various Sudan dyes.

1. Reagents:

-

Formaldehyde solution (4% in PBS), for fixation

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound staining solution (e.g., saturated solution in 70% ethanol or prepared as in Protocol 1)

-

Propylene Glycol (85% and 100%) for differentiation

-

Haematoxylin solution for nuclear counterstaining (optional)

-

Distilled water

2. Staining Procedure: a. Cell Fixation: Gently remove the cell culture medium and wash the cells with PBS. Add 4% formaldehyde solution and incubate for 10-15 minutes at room temperature to fix the cells. b. Washing: Remove the fixative and gently rinse the cells twice with PBS. c. Differentiation (Pre-staining): Wash the fixed cells twice with 100% propylene glycol. d. Staining: Remove the propylene glycol and add the this compound staining solution to completely cover the cells. Incubate for 10-20 minutes at room temperature. e. Differentiation (Post-staining): Remove the staining solution and add 85% propylene glycol. Incubate for 3 minutes to remove excess, non-specifically bound dye. f. Final Rinse: Remove the 85% propylene glycol and rinse thoroughly with distilled water. g. Counterstaining (Optional): To visualize nuclei, add haematoxylin solution and incubate for 3 minutes. Wash once with distilled water and twice with tap water.[5] h. Imaging: Image the cells using a light microscope. Lipid droplets will be stained a vibrant red, while nuclei (if counterstained) will appear blue.[5]

Mandatory Visualizations

Experimental Workflow: Plant Lipid Staining

The following diagram illustrates the procedural flow for staining neutral lipids in plant tissues using this compound.

Caption: Workflow for Staining Plant Lipids with this compound.

Logical Relationship: Staining Principle

This diagram outlines the principle behind lysochrome staining, where the dye's solubility characteristics determine its localization.

Caption: Principle of Lysochrome Staining with this compound.

References

- 1. Sudan Red 7B - Wikipedia [en.wikipedia.org]

- 2. Sudan stain - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 5. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

- 6. Absorption [Sudan Red 7B] | AAT Bioquest [aatbio.com]

- 7. Sudan Red 7B | C24H21N5 | CID 61396 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Sudan Red B and its Analogues for Researchers, Scientists, and Drug Development Professionals

Introduction: Sudan dyes are a group of synthetic azo dyes characterized by their vibrant red and orange hues. Historically used for coloring textiles, plastics, and other materials, their application in food products has been banned in many countries due to significant health concerns, including potential carcinogenicity.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of Sudan Red B and its analogues. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and food safety analysis.

Molecular Structure of this compound and its Analogues

This compound, also known as Solvent Red 19, is a diazo dye with the chemical formula C₂₄H₂₁N₅.[4][5] Its IUPAC name is N-ethyl-1-[[4-(phenylazo)phenyl]azo]-2-naphthalenamine. The core structure features two azo groups (-N=N-) that act as chromophores, responsible for its intense red color. The molecule consists of a naphthalene ring system linked to a phenylazo-phenyl group, with an ethylamino substituent on the naphthalene ring.

The analogues of this compound, such as Sudan I, II, III, and IV, share the common feature of being azo dyes but differ in their substitution patterns, which in turn influences their color, solubility, and biological properties.

Table 1: Molecular and Physicochemical Properties of this compound and its Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 3176-79-2 | C₂₄H₂₀N₄O | 380.44 | - |

| Sudan Red 7B | 6368-72-5 | C₂₄H₂₁N₅ | 379.46 | 130 (dec.) [6] |

| Sudan I | 842-07-9 | C₁₆H₁₂N₂O | 248.28 | - |

| Sudan II | 3118-97-6 | C₁₈H₁₆N₂O | 276.33 | 156-158[7] |

| Sudan III | 85-86-9 | C₂₂H₁₆N₄O | 352.39 | - |

| Sudan IV | 85-83-6 | C₂₄H₂₀N₄O | 380.44 | 199[8] |

| Sudan Orange G | 2051-85-6 | C₁₂H₁₀N₂O₂ | 214.22 | 143-146[9] |

| Sudan Red G | 1229-55-6 | C₁₇H₁₄N₂O₂ | 278.28 | 225[10] |

Table 2: Spectral and Solubility Properties of this compound and its Analogues

| Compound Name | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solubility |

| Sudan Red 7B | 227, 256, 525[4] | Not available | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL[4] |

| Sudan I | - | - | - |

| Sudan II | 493 (420)[7] | - | DMSO: 30 mg/mL[11] |

| Sudan III | 504 (in ethanol)[12] | 30,000 (in ethanol)[12] | Chloroform: 1 mg/mL, Toluene: 1 mg/mL, Ethanol: 2 mg/mL, Water: < 0.1 mg/mL[13] |

| Sudan IV | 520 (357)[8] | - | Chloroform: 1 mg/mL, Water: 0.7 mg/mL, slightly soluble in ethanol[14] |

| Sudan Orange G | - | - | Ethanol: 0.2-0.3 g/100mL, Water: 0.2 g/L (20°C)[9][15] |

| Sudan Red G | - | - | Soluble in fats; Insoluble in water[10] |

Experimental Protocols

Synthesis of Azo Dyes (General Procedure)

The synthesis of Sudan dyes and their analogues generally follows a two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic compound, such as a phenol or an amine.[16]

1. Diazotization:

-

A primary aromatic amine is dissolved in a cold acidic solution (e.g., HCl).

-

A cold aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

2. Azo Coupling:

-

The cold diazonium salt solution is then slowly added to a solution of the coupling agent (e.g., 2-naphthol, N-ethyl-2-naphthylamine) dissolved in a suitable solvent.

-

The reaction mixture is stirred at a low temperature until the coupling is complete, which is often indicated by the formation of a colored precipitate.

-

The resulting azo dye is then isolated by filtration, washed, and purified, typically by recrystallization from an appropriate solvent.[15]

Analysis of Sudan Dyes in Food Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides and other contaminants in food. A modified version is effective for the extraction of Sudan dyes.

Materials:

-

Homogenized food sample (e.g., chili powder)

-

Acetonitrile

-

Water (deionized)

-

QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 8 mL of deionized water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add the QuEChERS extraction salt mixture to the tube.

-

Immediately shake the tube vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer) and filter it through a 0.45 µm syringe filter into a vial for analysis by HPLC or LC-MS/MS.

Biological Activity and Metabolic Pathways

The primary health concern associated with Sudan dyes is their potential carcinogenicity, which is linked to their metabolic activation.[2][17] The azo bonds in these dyes can be reductively cleaved by enzymes in the liver and by the intestinal microflora to produce aromatic amines, some of which are known carcinogens.[18][19]

Metabolic Activation of Sudan Dyes

The metabolic pathway of Sudan dyes primarily involves the reduction of the azo bond, a reaction catalyzed by various enzymes, including cytochrome P450 (CYP) enzymes in the liver and azoreductases produced by intestinal bacteria.[18][20][21] This reductive cleavage breaks the dye molecule into smaller aromatic amine metabolites. These amines can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive electrophilic species that can bind to DNA, forming DNA adducts.[17][22] This DNA damage is a critical step in the initiation of cancer.

Metabolic pathway of Sudan dyes leading to carcinogenesis.

Experimental Workflow for Sudan Dye Analysis

The analysis of Sudan dyes in complex matrices like food products requires a systematic workflow to ensure accurate and reliable results. The following diagram illustrates a typical experimental workflow, from sample preparation to instrumental analysis.

References

- 1. Sudan Dyes in Food [cfs.gov.hk]

- 2. pjbmb.org.pk [pjbmb.org.pk]

- 3. Sudan I - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Sudan red 7 B, Diazo dye (CAS 6368-72-5) | Abcam [abcam.com]

- 6. Sudan Red 7B | 6368-72-5 [chemicalbook.com]

- 7. Sudan II - Wikipedia [en.wikipedia.org]

- 8. Sudan IV - Wikipedia [en.wikipedia.org]

- 9. Cas 2051-85-6,SUDAN ORANGE G | lookchem [lookchem.com]

- 10. Sudan Red G - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. PhotochemCAD | Sudan III [photochemcad.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. SUDAN ORANGE G | 2051-85-6 [chemicalbook.com]

- 16. Synthesis of an Azo Dye: Sudan 1 – Chemistry Education [chem.hbcse.tifr.res.in]

- 17. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 18. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Visualization of Neutral Fats Using Sudan Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and application of Sudan dyes for the visualization of neutral fats. It provides a comprehensive overview of the core principles, detailed experimental protocols for key Sudan dyes, and quantitative data to support researchers in their practical application.

The Dawn of Lipid Staining: A Historical Perspective

The latter half of the 19th century witnessed a surge in the development of synthetic dyes, initially for the textile industry, which were quickly adapted for biological staining. The visualization of lipids, which are immiscible with aqueous stains, posed a significant challenge. This led to the exploration of fat-soluble dyes, known as lysochromes. The term "lysochrome," coined from the Greek words lysis (solution) and chroma (color), aptly describes their mechanism of action.[1]

The staining process is a physical phenomenon based on the principle of differential solubility .[2] Sudan dyes are more soluble in the neutral fats (triglycerides) within a tissue sample than in their solvent carrier. When a saturated dye solution is applied to a sample, the dye partitions out of the solvent and dissolves into the lipid droplets, thereby coloring them.[3] This necessitates the use of frozen sections for staining, as the organic solvents used in paraffin embedding would dissolve the lipids themselves.[2]

Key milestones in the discovery and application of Sudan dyes for neutral fat visualization are outlined below:

| Year | Dye | Key Contributor(s) | Significance |

| 1896 | Sudan III | Daddi | First successful use of a synthetic fat-soluble dye for histological lipid staining.[2] |

| 1901 | Sudan IV | Michaelis | Introduced as an improvement over Sudan III, providing a more intense red color.[4] |

| 1926 | Oil Red O | French | Offered a deeper, more vibrant red stain than Sudan III and IV, leading to its widespread adoption.[2] |

| 1935 | Sudan Black B | Lison and Dagnelie | A significant advancement, staining a broader range of lipids, including phospholipids, with a strong black contrast.[2] |

Quantitative Data of Key Sudan Dyes

The selection of a Sudan dye is often guided by its physicochemical properties, including its solubility in various solvents and its maximum absorption wavelength, which determines the color of the stain.

Physicochemical Properties

| Dye | Molecular Formula | Molecular Weight ( g/mol ) | Color of Powder | Melting Point (°C) |

| Sudan III | C₂₂H₁₆N₄O | 352.39 | Reddish-brown | 199 (decomposes)[5] |

| Sudan IV | C₂₄H₂₀N₄O | 380.44 | Reddish-brown | 199[6] |

| Oil Red O | C₂₆H₂₄N₄O | 408.49 | Red | 120 (decomposes)[7] |

| Sudan Black B | C₂₉H₂₄N₆ | 456.55 | Dark brown to black | 120-124[8] |

Solubility Data

Solubility data for Sudan dyes can vary depending on the specific isomer and purity. The following table provides an overview of solubility in common solvents.

| Dye | Water | Ethanol | Chloroform | Isopropanol |

| Sudan III | <0.1 mg/mL[6] | 2 mg/mL[6] | 1 mg/mL[6] | Saturated solutions can be prepared[6] |

| Sudan IV | 0.7 mg/mL[2] | Slightly soluble[2] | 10 mg/mL[3] | Saturated solutions can be prepared[3] |

| Oil Red O | Insoluble[7] | Soluble[9] | Soluble[9] | Saturated solutions can be prepared[9] |

| Sudan Black B | Insoluble[10] | 10 mg/mL[10] | - | - |

Spectroscopic Properties

| Dye | Maximum Absorption Wavelength (λmax) | Stained Lipid Color |

| Sudan III | 507 nm[2] | Orange-Red[2] |

| Sudan IV | 520 nm[6] | Scarlet-Red[2] |

| Oil Red O | 518 nm[4] | Brilliant Red[2] |

| Sudan Black B | 596-605 nm[11] | Blue-Black[8] |

Experimental Protocols

The following are detailed methodologies for the preparation of staining solutions and the staining of frozen tissue sections for the visualization of neutral fats.

Sudan III Staining Protocol

3.1.1. Reagents

-

Sudan III powder

-

99% Isopropanol[6]

-

Distilled water

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

3.1.2. Preparation of Staining Solution

-

Prepare a saturated stock solution of Sudan III in 99% isopropanol.[6]

-

To prepare the working solution, dilute 6 mL of the stock solution with 4 mL of distilled water.[6]

-

Let the working solution stand for 5-10 minutes and then filter it before use.[6] The filtrate can be used for several hours.[6]

3.1.3. Staining Procedure for Frozen Sections

-

Cut frozen sections at 8-10 µm and mount them on glass slides.

-

Air dry the sections for a few minutes.

-

Fix the sections in 10% neutral buffered formalin for 10 minutes.

-

Rinse the slides gently in distilled water.

-

Immerse the slides in the filtered Sudan III working solution for 10-15 minutes.[6]

-

Differentiate briefly in 70% ethanol to remove excess stain.

-

Wash the sections thoroughly in distilled water.[6]

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.

-

Wash in running tap water for 5 minutes.

-

Mount the coverslip with an aqueous mounting medium.

3.1.4. Expected Results

-

Neutral fats and lipids: Orange-Red

-

Cell nuclei: Blue

Sudan IV Staining Protocol

3.2.1. Reagents

-

Sudan IV powder

-

Acetone

-

70% Ethanol

-

Mayer's Hematoxylin

-

Aqueous mounting medium

3.2.2. Preparation of Staining Solution (Herxheimer's Method)

-

Prepare a saturated solution of Sudan IV in a mixture of equal parts acetone and 70% ethanol.[2]

3.2.3. Staining Procedure for Frozen Sections

-

Cut frozen sections at 8-10 µm and mount on glass slides.

-

Air dry and fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse gently in distilled water.

-

Immerse slides in the Sudan IV staining solution for 5-10 minutes.

-

Differentiate in 70% ethanol.

-

Wash thoroughly in distilled water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Wash in running tap water for 5 minutes.

-

Mount with an aqueous mounting medium.

3.2.4. Expected Results

-

Neutral fats and lipids: Scarlet-Red

-

Cell nuclei: Blue

Oil Red O Staining Protocol

3.3.1. Reagents

-

Oil Red O powder

-

99% Isopropanol[2]

-

Distilled water

-

Mayer's Hematoxylin

-

Aqueous mounting medium

3.3.2. Preparation of Staining Solution

-

Prepare a stock solution by dissolving 0.5 g of Oil Red O in 100 mL of 99% isopropanol.[2]

-

To prepare the working solution, mix 6 parts of the stock solution with 4 parts of distilled water.[2]

-

Allow the working solution to stand for 10 minutes and then filter before use.[2]

3.3.3. Staining Procedure for Frozen Sections

-

Cut frozen sections at 8-10 µm and mount on glass slides.

-

Air dry and fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse gently in distilled water.

-

Immerse slides in 60% isopropanol for a few seconds.

-

Stain in the filtered Oil Red O working solution for 15 minutes.

-

Differentiate in 60% isopropanol.

-

Wash in distilled water.

-

Counterstain with Mayer's Hematoxylin for 1 minute.

-

Wash in running tap water for 5 minutes.

-

Mount with an aqueous mounting medium.

3.3.4. Expected Results

-

Neutral fats and lipids: Brilliant Red

-

Cell nuclei: Blue

Sudan Black B Staining Protocol

3.4.1. Reagents

-

Sudan Black B powder

-

Propylene glycol[8]

-

Nuclear Fast Red (for counterstaining)

-

Aqueous mounting medium

3.4.2. Preparation of Staining Solution

-

Dissolve 0.7 g of Sudan Black B in 100 mL of propylene glycol by heating to 100°C for a few minutes with constant stirring.[8]

-

Filter the hot solution through Whatman No. 2 filter paper.[8]

-

Allow the solution to cool and then filter again.[8]

3.4.3. Staining Procedure for Frozen Sections

-

Cut frozen sections at 8-10 µm and mount on glass slides.

-

Air dry and fix in 10% neutral buffered formalin for 10 minutes.

-

Rinse gently in distilled water.

-

Immerse slides in 100% propylene glycol for 5 minutes.

-

Stain in the Sudan Black B solution for 7 minutes.[8]

-

Differentiate in 85% propylene glycol for 3 minutes.[8]

-

Wash thoroughly in distilled water.[8]

-

Counterstain with Nuclear Fast Red for 3 minutes.[8]

-

Rinse in distilled water.

-

Mount with an aqueous mounting medium.

3.4.4. Expected Results

-

Neutral fats, phospholipids, and sterols: Blue-Black[8]

-

Cell nuclei: Red

Visualizing the Staining Process and Principles

The following diagrams, created using the DOT language, illustrate the logical workflow of Sudan staining and the underlying principle of differential solubility.

References

- 1. wiley.com [wiley.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemiis.com [chemiis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry-chemists.com [chemistry-chemists.com]

The Physical Basis of Lipid Staining by Sudan Red B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudan Red B, a lipophilic diazo dye, is a widely utilized histochemical stain for the visualization of neutral lipids, triglycerides, and lipoproteins in biological specimens. The staining mechanism is not a chemical reaction but rather a physical process of selective solubility. The dye, being more soluble in the lipids present in the tissue or cells than in its solvent vehicle, partitions into the lipid droplets, imparting a distinct red color. This guide provides a comprehensive overview of the physicochemical principles underlying this compound staining, detailed experimental protocols for its application, and quantitative data to aid in its effective use in research and development.

Core Principles of this compound Staining

The fundamental principle governing the staining of lipids by this compound is based on its lysochrome properties. Lysochromes are colored substances that are soluble in lipids and are used to stain fatty materials. The process is one of physical solution and differential partitioning.

When a biological sample is incubated with a solution of this compound, the dye molecules move from the solvent phase into the lipid phase within the sample. This occurs because the dye has a higher affinity for the non-polar environment of the lipids than for the more polar solvent in which it is dissolved. The intensity of the staining is proportional to the concentration of the dye in the lipid and the amount of lipid present.

Several factors influence the efficacy of this compound staining:

-

Lipophilicity of the Dye: this compound is a highly non-polar molecule, which is essential for its preferential solubility in lipids.

-

Choice of Solvent: The solvent used to dissolve this compound must be a poor solvent for lipids to prevent their extraction from the sample. Commonly used solvents include ethanol, isopropanol, and propylene glycol, often in aqueous solutions.

-

Temperature: Staining is often performed at room temperature, but gentle warming can sometimes enhance the process.

-

Fixation: As lipids are soluble in many organic solvents used for tissue processing, frozen sections are typically used for this compound staining to preserve the lipid integrity.

Physicochemical Properties of this compound

This compound is also known by several synonyms, including Sudan Red 7B, Solvent Red 19, and Fat Red 7B. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine | [1] |

| CAS Number | 6368-72-5 | [2][3] |

| Molecular Formula | C₂₄H₂₁N₅ | [2] |

| Molecular Weight | 379.46 g/mol | [2] |

| Appearance | Reddish-brown powder | [4] |

| λmax (in Toluene) | 533 nm | [5] |

| Molar Extinction Coefficient (ε) in Toluene | ≥24,660 M⁻¹cm⁻¹ at 528-538 nm | [5] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in oils, acetone (10 mg/mL), DMSO (5.83 mg/mL), ethanol (1 mg/mL) | [1][5][6] |

Experimental Protocols

The following are detailed protocols for the staining of lipids in cultured cells and frozen tissue sections using this compound.

Staining of Lipids in Cultured Cells

This protocol is adapted for staining lipid droplets in adherent cell cultures.

Materials:

-

This compound stock solution (e.g., 0.5% w/v in isopropanol)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

70% Ethanol

-

Distilled water

-

Mounting medium (aqueous)

Procedure:

-

Cell Culture and Fixation:

-

Grow cells on coverslips in a petri dish to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Let it stand for 10-15 minutes and filter through a 0.2 µm syringe filter.

-

Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature in the dark.

-

Remove the staining solution.

-

-

Differentiation and Counterstaining (Optional):

-

Briefly rinse the cells with 70% ethanol to remove excess stain.

-

Wash the cells thoroughly with distilled water.

-

If nuclear counterstaining is desired, incubate with a suitable nuclear stain (e.g., Hematoxylin or DAPI) according to the manufacturer's instructions.

-

Wash with distilled water.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Visualize the stained lipid droplets under a bright-field or fluorescence microscope. Lipid droplets will appear as red-orange structures.

-

Staining of Lipids in Frozen Tissue Sections

This protocol is suitable for the detection of lipids in frozen tissue samples.

Materials:

-

This compound staining solution (e.g., 0.5% w/v in a mixture of acetone and 70% ethanol, or in propylene glycol)

-

Optimal Cutting Temperature (OCT) compound

-

10% Neutral buffered formalin

-

Propylene glycol (for propylene glycol-based methods)

-

60% Isopropanol (for alcohol-based methods)

-

Distilled water

-

Mayer's Hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation and Sectioning:

-

Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.

-

Embed the frozen tissue in OCT compound.

-

Cut 5-10 µm thick sections using a cryostat and mount them on glass slides.

-

Air-dry the sections for 30-60 minutes.

-

-

Fixation:

-

Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

-

Rinse gently with distilled water.

-

-

Staining (Alcohol-based method):

-

Briefly rinse the slides in 60% isopropanol.

-

Stain in a filtered, working solution of this compound in isopropanol for 15-30 minutes.

-

Briefly differentiate in 60% isopropanol to remove excess stain.

-

Rinse with distilled water.

-

-

Staining (Propylene glycol-based method):

-

Dehydrate the sections in absolute propylene glycol for 2-5 minutes.

-

Stain in a pre-heated (e.g., 60°C) this compound solution in propylene glycol for 5-10 minutes.

-

Differentiate in 85% propylene glycol for 1 minute.

-

Rinse thoroughly with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with Mayer's Hematoxylin for 1-2 minutes.

-

"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.

-

Rinse with distilled water.

-

Mount the sections with an aqueous mounting medium.

-

-

Visualization:

-

Examine the sections under a light microscope. Lipids will be stained red, and nuclei will be blue.

-

Visualizations

Physical Basis of Staining

The following diagram illustrates the partitioning of this compound from the solvent into the lipid droplets within a biological sample.

Caption: Partitioning of this compound into a lipid droplet.

Experimental Workflow

The following diagram outlines a typical experimental workflow for lipid staining with this compound.

Caption: General experimental workflow for this compound staining.

Conclusion

This compound remains a valuable and straightforward tool for the qualitative and semi-quantitative assessment of lipid distribution in biological samples. Its utility is rooted in the simple physical principle of differential solubility, making it an accessible technique for a wide range of research applications. By understanding the core principles of the staining mechanism and adhering to optimized protocols, researchers can reliably visualize lipid accumulation and distribution, providing critical insights in fields ranging from cell biology to pathology and drug development.

References

The Chemical Classification of Sudan Red B: A Technical Guide for Researchers

An In-depth Examination of a Diazo Dye's Structure, Synthesis, and Properties

Introduction

Sudan Red B, also known by synonyms such as Solvent Red 19 and C.I. 26050, is a synthetic, fat-soluble diazo dye.[1] This guide provides a comprehensive technical overview of the chemical classification of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a generalized synthesis protocol, and the logical framework for its classification as a diazo dye.

Chemical Classification and Structure

This compound is unequivocally classified as a diazo dye. This classification stems from the presence of two azo groups (-N=N-) in its chemical structure, which act as chromophores and are responsible for the dye's characteristic red color.[1] The IUPAC name for this compound is N-ethyl-1-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalen-2-amine.[1] Its molecular formula is C₂₄H₂₁N₅.[2]

The structure is characterized by a substituted naphthalene ring system linked to a phenylazophenyl group via an azo bridge. This extensive system of conjugated double bonds is the basis for its color.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.

| Property | Value |

| Molecular Weight | 379.46 g/mol |

| Melting Point | 130 °C (decomposes)[3] |

| Appearance | Dark red to purple powder[3] |

| Solubility | Insoluble in water.[1] Soluble in oils.[1] Slightly soluble in acetonitrile, dichloromethane, and DMSO.[4] Soluble in acetone (10 mg/mL). |

| UV-Vis Absorption Maxima (λmax) | 528 nm, 364 nm[5] |

Synthesis of this compound: A Two-Step Diazo Process

The synthesis of this compound, like other azo dyes, is a classic example of a two-step process involving diazotization followed by an azo coupling reaction. The key precursors for this compound are 4-(phenyldiazenyl)benzenamine (also known as p-aminoazobenzene) and N-ethylnaphthalen-2-amine.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on the known chemistry of diazo dye synthesis, as a detailed, publicly available experimental protocol specifically for this compound is not readily found in the reviewed literature. Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

-

A solution of 4-(phenyldiazenyl)benzenamine is prepared in an acidic medium, typically with hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature.

-

The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

Step 2: Azo Coupling with N-ethylnaphthalen-2-amine

-

A solution of the coupling agent, N-ethylnaphthalen-2-amine, is prepared in an appropriate solvent.

-

The cold diazonium salt solution from Step 1 is slowly added to the coupling agent solution. The pH of the reaction mixture is a critical parameter and is typically kept neutral to slightly alkaline to facilitate the coupling reaction.

-

The coupling reaction usually proceeds rapidly, resulting in the precipitation of the crude this compound dye.

-

The reaction mixture is stirred for a period to ensure the completion of the reaction.

-

The precipitated dye is then isolated by filtration, washed with water to remove any inorganic salts, and dried.

-

Further purification can be achieved by recrystallization from a suitable organic solvent.

Mandatory Visualizations

Logical Classification of this compound

The following diagram illustrates the logical hierarchy for the classification of this compound.

References

Methodological & Application

Application Note and Protocol: Sudan Red B Staining for Frozen Tissue Sections

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sudan Red B is a lipophilic (fat-soluble) diazo dye used for the histological visualization of neutral lipids, triglycerides, and lipoproteins in tissue samples.[1][2][3] The staining principle relies on the dye's higher solubility in lipids than in its solvent.[4][5] When tissue sections are immersed in a this compound solution, the dye selectively partitions into the lipid droplets, coloring them an intense red. This method is particularly valuable for studying metabolic disorders, assessing drug-induced steatosis, and characterizing lipid distribution in various tissues. Because the solvents used in paraffin embedding dissolve lipids, this technique is exclusively performed on frozen tissue sections.[1][4][6]

Applications in Research and Drug Development

-

Metabolic Research: Visualization and semi-quantitative assessment of lipid accumulation in tissues like the liver, adipose tissue, and muscle in models of obesity, diabetes, and atherosclerosis.

-

Toxicology and Drug Development: Identifying and evaluating drug-induced steatosis (fatty liver), a common form of liver toxicity.[7]

-

Pathology: Diagnosing pathologies characterized by abnormal lipid deposition.[1]

-

Forensic Science: Used in fingerprinting techniques.[1]

Experimental Protocol

This protocol provides a detailed methodology for staining frozen tissue sections with this compound.

1. Materials and Reagents

| Reagent/Material | Supplier & Catalog No. (Example) | Storage Conditions |

| This compound | Sigma-Aldrich, e.g., 199664 | Room Temperature |

| Propylene Glycol | Sigma-Aldrich, e.g., P4347 | Room Temperature |

| Optimal Cutting Temperature (OCT) Compound | VWR, e.g., 25608-930 | 4°C |

| Isopentane (2-methylbutane) | Sigma-Aldrich, e.g., 277258 | Room Temperature |

| Formalin (10% Neutral Buffered) | Sigma-Aldrich, e.g., HT501128 | Room Temperature |

| Harris Hematoxylin | Sigma-Aldrich, e.g., HHS16 | Room Temperature |

| Glycerin Jelly Mounting Medium | Sigma-Aldrich, e.g., GG1 | Room Temperature |

| Glass Slides and Coverslips | Fisher Scientific | Room Temperature |

| Cryostat | N/A | -20°C |

| Liquid Nitrogen | N/A | N/A |

2. Solution Preparation

| Solution Name | Preparation Steps | Stability/Storage |

| This compound Staining Solution (0.7% w/v) | 1. Add 0.7 g of this compound powder to 100 mL of propylene glycol. 2. Heat the solution to 100°C for a few minutes while stirring continuously until the dye is completely dissolved.[1] 3. Filter the hot solution through a Whatman No. 2 filter paper. 4. Allow the solution to cool to room temperature. | Stable for up to 1 year when stored at 60°C.[1] |

| 85% Propylene Glycol | 1. Mix 85 mL of propylene glycol with 15 mL of distilled water.[1] | Stable at room temperature. |

| Baker's Formal-Calcium Fixative | 1. 10 mL 40% Formaldehyde 2. 10 mL 10% Calcium Chloride (anhydrous) 3. 80 mL Distilled Water | Stable at room temperature. |

3. Tissue Preparation and Sectioning

-

Tissue Freezing:

-

Cryosectioning:

4. Staining Procedure

-

Fixation: Immerse the slides in 10% neutral buffered formalin or Baker's Formal-Calcium fixative for 5-10 minutes at room temperature.[4]

-

Washing: Rinse the slides thoroughly with three changes of distilled water.

-

Dehydration: Place the slides in 100% propylene glycol for 5 minutes. This step is crucial to prevent carrying water into the staining solution.[4]

-

Staining: Stain the sections in the pre-warmed (60°C) this compound solution for 8-10 minutes.[6]

-

Differentiation: Transfer the slides to an 85% propylene glycol solution for 3-5 minutes to remove excess stain.[6][7]

-

Washing: Rinse the slides with two changes of distilled water.

-

Counterstaining: Immerse the slides in Harris Hematoxylin for 30-60 seconds to stain the cell nuclei.

-

Blueing: Wash the slides in running tap water for 3-5 minutes until the nuclei turn blue.[10]

-

Mounting: Mount the coverslip using an aqueous mounting medium such as glycerin jelly.[4] Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.[4]

5. Expected Results

| Tissue Component | Stained Color |

| Lipids/Fat Droplets | Bright Red |

| Nuclei | Blue/Purple |

| Cytoplasm | Light Pink/Colorless |

Visual Workflow and Logic

Below are diagrams illustrating the key workflows for this protocol.

Caption: Experimental workflow for this compound staining of frozen tissue sections.

Caption: The physical principle of lipid staining by this compound dye.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Sudan stain - Wikipedia [en.wikipedia.org]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 5. laboratorytests.org [laboratorytests.org]

- 6. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]

- 7. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

- 8. Frozen Tissue [bdbiosciences.com]

- 9. Frozen Tissue [bdbiosciences.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Sudan Red B Staining for Lipid Droplet Visualization in Cultured Cells

Introduction

Sudan dyes are a class of synthetic, fat-soluble dyes (lysochromes) used for the histochemical detection of lipids, triglycerides, and lipoproteins.[1] The staining mechanism relies on the dye's higher solubility in the lipids being stained than in the solvent vehicle, causing the dye to partition into and accumulate within intracellular lipid droplets.[2] Sudan Red B is a diazo dye used to stain these hydrophobic structures, rendering them visible by light microscopy.

This document provides a detailed protocol for staining lipid droplets in cultured cells using this compound. While protocols for similar dyes like Oil Red O, Sudan III, and Sudan Red 7B are more common, the principles and procedures are highly adaptable for this compound.[3][4][5] The following protocol has been synthesized from established methods for related lipid-soluble dyes. The primary application is the qualitative or semi-quantitative assessment of intracellular lipid accumulation, a key indicator in studies of metabolic diseases, drug-induced steatosis, and cellular stress responses.[4]

Safety Precautions

Sudan dyes, including this compound and its related compounds, must be handled with care as they are considered hazardous substances and potential carcinogens.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound powder and solutions.[6][9]

-

Handling: Avoid generating dust when working with the powder dye.[6] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[11]

-

Disposal: Dispose of all dye-contaminated waste (e.g., pipette tips, tubes, solutions) as hazardous chemical waste in accordance with local, regional, and national regulations.[12]

-

First Aid: In case of eye contact, rinse immediately with plenty of water.[6] If swallowed, seek immediate medical attention.[10] If inhaled, move to fresh air.[10]

Experimental Protocols

This protocol is designed for cells cultured in multi-well plates but can be adapted for other formats like chamber slides.

1. Reagent and Solution Preparation

| Reagent/Solution | Preparation Steps | Storage & Stability |

| This compound Stock Solution (Saturated) | 1. Weigh out approximately 0.5 g of this compound powder. 2. Add it to 100 mL of 95% ethanol or 99% isopropanol in a sealed container.[3][13][14] 3. Stir or agitate overnight at room temperature to ensure saturation.[3] 4. The solution will have undissolved dye at the bottom. | Store at room temperature, protected from light. The saturated supernatant is stable for years, but should be replaced if the color fades.[14] |

| This compound Working Solution | 1. Mix 6 mL of the filtered this compound Stock Solution with 4 mL of distilled water.[3][15] 2. Let the mixture sit at room temperature for 10-20 minutes.[3] 3. Filter the solution through a 0.2 µm syringe filter immediately before use to remove any precipitate.[3][4] | Prepare fresh and use within a few hours.[3][14][15] |

| 10% Formalin (Fixative) | 1. Mix 27 mL of 37% formaldehyde solution with 63 mL of distilled water. 2. Add 10 mL of 10X Phosphate-Buffered Saline (PBS). | Store at 4°C. Handle under a chemical fume hood. |

| 60% Isopropanol | 1. Mix 6 mL of 100% isopropanol with 4 mL of distilled water. | Store at room temperature. |

2. Cell Staining Procedure

This procedure outlines the steps from cell fixation to final imaging.

-

Cell Culture and Treatment: Grow cells on a suitable culture vessel (e.g., 24-well plate) to the desired confluency. Apply experimental treatments as required by the study design.

-

Washing: Carefully remove the culture medium. Gently wash the cells once with 1X PBS.[3]

-

Fixation: Add 10% formalin to each well, ensuring cells are fully covered. Incubate for 15-60 minutes at room temperature.[3]

-

Rinsing: Remove the fixative. Wash the cells twice with distilled water to remove residual formalin.[4]

-

Permeabilization/Differentiation Rinse: Remove the water. Add 60% isopropanol and incubate for 5 minutes at room temperature.[3] This step helps remove any excess water and facilitates the penetration of the lipid-soluble dye.

-

Drying: Remove the isopropanol and allow the cells to dry completely at room temperature.[3]

-

Staining: Add the freshly filtered this compound Working Solution to each well. Incubate for 10-20 minutes at room temperature.[3][15]

-

Washing and Differentiation: Remove the staining solution. Immediately wash the cells 3-4 times with distilled water or rinse briefly with 85% propylene glycol followed by distilled water to remove excess stain.[3][4]

-

(Optional) Counterstaining: For nuclear visualization, a counterstain can be applied. Add a solution like Mayer's Hematoxylin for 1-3 minutes, then rinse thoroughly with tap water until the water runs clear.[4]

-

Imaging: Add PBS to the wells to prevent drying. Visualize the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.[4]

Experimental Workflow for this compound Staining

Workflow for lipid droplet staining in cultured cells.

References

- 1. Sudan stain - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. In vitro evaluation of potential hepatotoxicity induced by drugs [re-place.be]

- 5. caymanchem.com [caymanchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]